5-Bromofuran-3-carbonitrile
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Overview
Description
5-Bromofuran-3-carbonitrile is an organic compound characterized by a furan ring substituted with a bromine atom and a nitrile group. Its molecular formula is C5H2BrNO, and it has a molecular weight of 171.98 g/mol . This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-3-carbonitrile typically involves the bromination of furan-3-carbonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromofuran-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group to an amine.
Major Products Formed:
Substitution Products: Aryl or vinyl-substituted furans.
Reduction Products: Amino-substituted furans.
Scientific Research Applications
5-Bromofuran-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromofuran-3-carbonitrile largely depends on its chemical reactivity. In biological systems, its derivatives may interact with specific enzymes or receptors, leading to various biological effects. The bromine atom and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 5-Chlorofuran-3-carbonitrile
- 5-Iodofuran-3-carbonitrile
- 5-Fluorofuran-3-carbonitrile
Comparison: 5-Bromofuran-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
5-bromofuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO/c6-5-1-4(2-7)3-8-5/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRESZQRWJKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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